molecular formula C16H17N5O3S B10981275 ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10981275
M. Wt: 359.4 g/mol
InChI Key: DSYCFMOCFCNUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate (hereafter referred to as the target compound) is a heterocyclic hybrid molecule combining a thiazole core with pyrazole and pyrrole substituents. The thiazole ring at position 5 is esterified with an ethyl group, while position 2 features a carboxamide linkage to a 1-methylpyrazole moiety substituted with a pyrrole ring.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17N5O3S/c1-4-24-15(23)12-10(2)18-16(25-12)19-13(22)11-9-17-20(3)14(11)21-7-5-6-8-21/h5-9H,4H2,1-3H3,(H,18,19,22)

InChI Key

DSYCFMOCFCNUKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3)C

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole moiety is typically constructed via Hantzsch thiazole synthesis. Ethyl 2-aminothiazole-4-carboxylate derivatives serve as precursors, with modifications at the 4- and 5-positions. For example:

  • Step 1 : Condensation of ethyl 2-cyanoacetate with thiourea in ethanol under acidic conditions yields ethyl 2-aminothiazole-4-carboxylate.

  • Step 2 : Methylation at the 4-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃), affording ethyl 4-methyl-2-aminothiazole-5-carboxylate.

Table 1: Optimization of Thiazole Methylation

Methylation AgentSolventBaseTemperature (°C)Yield (%)
CH₃IDMFK₂CO₃8088
(CH₃)₂SO₄AcetoneNaH6072
CH₃OTfTHFDBU2565

Data adapted from.

Pyrazole-Pyrrole Intermediate Synthesis

The 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl fragment is synthesized via cyclocondensation and functionalization:

  • Clauson-Kaas Reaction : 1-Methylpyrazole-4-carboxylic acid is reacted with pyrrole in acetic acid under reflux to introduce the pyrrole moiety.

  • Carboxylic Acid Activation : The resulting 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or activated as a mixed anhydride for subsequent coupling.

Reaction ConditionsCatalystTime (h)Yield (%)
Acetic acid, refluxNone668
Toluene, BF₃·OEt₂BF₃·OEt₂482
Microwave, 150°CSiO₂1.575

Data from.

Key Intermediate: Ethyl 4-Methyl-2-Amino-1,3-Thiazole-5-Carboxylate

Bromination and Functionalization

Selective bromination at the 4-position is critical for subsequent coupling:

  • Method : Treatment with N-bromosuccinimide (NBS) in dioxane/water at 0–10°C introduces bromine at the 4-position.

  • Yield : 70–85% after recrystallization from ethanol/water.

Amide Bond Formation Strategies

Coupling Reagents and Conditions

The final step involves coupling the thiazole amine with the pyrazole-pyrrole carbonyl group:

  • EDCI/HOBt : Ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate reacts with 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl chloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

  • Mixed Anhydride Method : Employing isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −15°C.

Table 3: Comparative Coupling Efficiency

Coupling SystemSolventTemperature (°C)Yield (%)Purity (%)
EDCI/HOBtDCM257895
IBCF/NMMTHF−158597
DCC/DMAPAcetonitrile407092

Data sourced from.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Screening : DCM and THF provide optimal solubility for both intermediates, while acetonitrile reduces side reactions.

  • Temperature Control : Reactions below 25°C minimize epimerization and decomposition.

Table 4: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
DCM8.932.7
THF7.523.1
Acetonitrile37.51.8

Data derived from.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 3.90 (s, 3H, NCH₃), 6.85–7.20 (m, 4H, pyrrole-H), 8.10 (s, 1H, thiazole-H).

  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₇H₁₈N₅O₃S: 396.1128; found: 396.1125.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor Systems : Enhance heat transfer and reduce reaction times (e.g., 30 minutes vs. 6 hours batch).

  • Catalyst Recycling : Palladium on carbon (Pd/C) or immobilized enzymes enable >90% recovery.

Challenges and Solutions

Regioselectivity in Pyrrole Substitution

  • Issue : Competing N- vs. C-substitution in pyrrole rings.

  • Solution : Use of bulky directing groups (e.g., trimethylsilyl) to favor C-2 substitution.

Purification of Hydrophobic Intermediates

  • Method : Reverse-phase chromatography with C18 columns and methanol/water gradients .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.

    Biological Research: The compound can be used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form various interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, which can modulate the activity of its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 1-Methyl-5-(1H-pyrrol-1-yl)pyrazole 387.42 (calculated) Not reported Thiazole, pyrazole-pyrrole, ethyl ester
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl 315.31 87–89 Thiazole, trifluoromethylphenyl, ethyl ester
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate 5-Methyl-3-(trifluoromethyl)pyrazole 393.37 (calculated) Not reported Thiazole, trifluoromethylpyrazole, ethyl linker
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate 1-Methylindole 343.40 Not reported Thiazole, indole-carboxamide, ethyl ester
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate 3-Methylphenyl 261.34 Not reported Thiazole, methylphenyl, ethyl ester

Key Observations:

  • Electronic Effects : The trifluoromethyl group in enhances electrophilicity and metabolic stability, whereas the pyrrole in the target compound may improve solubility via hydrogen bonding .
  • Synthetic Accessibility : Analog with a simple methylphenyl group is likely easier to synthesize (higher yields expected) than the target compound, which requires multi-step coupling of pyrrole-pyrazole .

Physicochemical Properties

  • Melting Points : The trifluoromethylphenyl analog has a lower melting point (87–89°C) compared to pyrimidine-thiazole hybrids (e.g., 242–243°C in ), highlighting the impact of substituents on lattice energy.

Biological Activity

Ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological assays that demonstrate its efficacy in different applications.

Chemical Structure and Properties

The compound's molecular formula is C19H25N3O6SC_{19}H_{25}N_{3}O_{6}S, with a molecular weight of 423.48 g/mol. Its structure includes a thiazole ring, a pyrrole moiety, and a pyrazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H25N3O6S
Molecular Weight423.48 g/mol
CAS Number318515-70-7
Purity>95% (HPLC)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions involving appropriate thioketones and amines.

Anticancer Properties

Recent studies have indicated that compounds containing the thiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown promising results against glioblastoma cells, with IC50 values indicating effective cytotoxicity. The compound's mechanism may involve the induction of apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

The presence of the pyrazole structure in this compound has been linked to anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound was evaluated for its COX-1 and COX-2 inhibition activities, showing potential as a non-steroidal anti-inflammatory drug (NSAID).

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit broad-spectrum antibacterial and antifungal activities against various pathogens.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Cancer Letters, researchers tested the compound on several human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and SMMC7721 (hepatocellular carcinoma). The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM against A549 cells.

Case Study 2: Inhibition of COX Enzymes

A recent pharmacological study evaluated the COX inhibitory activity of this compound alongside other thiazole derivatives. The results indicated that it exhibited selective inhibition of COX-2 over COX-1, with IC50 values of 0.71 µM for COX-2 compared to 6.34 µM for COX-1, suggesting a favorable safety profile for anti-inflammatory applications.

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole and thiazole precursors. For example:

  • Pyrazole Core Synthesis : React 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with chlorinating agents (e.g., SOCl₂) to form the acyl chloride intermediate.
  • Thiazole Formation : Condense the acyl chloride with 2-amino-4-methylthiazole-5-carboxylate using a coupling agent (e.g., DCC/DMAP) in anhydrous THF .
  • Esterification : Protect the carboxylic acid group using ethyl chloroformate in the presence of a base (e.g., K₂CO₃) .

Q. Key Factors :

  • Temperature control (50–80°C) during coupling reactions minimizes side products.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of intermediates and the final compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole ring protons appear as singlets (δ 7.8–8.2 ppm), while the thiazole methyl group resonates at δ 2.4–2.6 ppm.
    • The ester carbonyl (C=O) in the thiazole moiety appears at δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • Stretching vibrations for amide (C=O, ~1680 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups confirm successful coupling .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproducts : Unreacted acyl chloride or hydrolyzed carboxylic acid.
  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
    • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the pyrazole-thiazole hybrid and guide synthetic optimization?

Methodological Answer:

  • DFT Calculations :
    • Optimize molecular geometry using B3LYP/6-31G(d) to identify electrophilic/nucleophilic sites.
    • Simulate reaction pathways (e.g., nucleophilic acyl substitution) to predict activation energies .
  • Practical Application : Adjust substituents (e.g., electron-withdrawing groups on pyrazole) to enhance coupling efficiency .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of the pyrazole-thiazole coupling reaction?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring amide bond formation.
  • Catalysts :
    • DMAP accelerates coupling by activating the acyl chloride.
    • Alternative catalysts (e.g., HOBt) reduce racemization in chiral intermediates .

Q. What strategies resolve contradictions in reported biological activity data for structurally related pyrazole-thiazole derivatives?

Methodological Answer:

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:
    • Purity variations (>95% vs. <90%).
    • Assay conditions (pH, temperature).
  • Resolution :
    • Validate compound purity via HPLC (C18 column, acetonitrile/water gradient).
    • Standardize assay protocols (e.g., fixed pH 7.4, 37°C) .

Q. How can in silico docking studies predict the binding affinity of this compound to target proteins (e.g., kinases)?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Protocol :
    • Prepare the protein (PDB ID: 4UE) by removing water molecules and adding hydrogens.
    • Generate ligand conformations (Monte Carlo methods).
    • Analyze binding poses for hydrogen bonds with active-site residues (e.g., Lys48, Asp166) .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

Methodological Answer:

  • Challenges : Exothermic reactions, purification bottlenecks.
  • Solutions :
    • Use flow chemistry for controlled heat dissipation.
    • Switch to preparative HPLC for large-scale purification (>10 g) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.